N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is an organic compound that features both bromine and trifluoromethyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and reduce production costs.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethyl group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the benzamide core.
Reduction Products: Reduced forms of the bromine or trifluoromethyl groups.
Scientific Research Applications
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(4-bromophenyl)-2-(trifluoromethyl)benzamide
- N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide
- N-(2-bromophenyl)-2-(difluoromethyl)benzamide
Comparison: N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGILHXPTULUYCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357184 |
Source
|
Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425415-37-8 |
Source
|
Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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